N'-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide
Description
N'-[(Z)-(2-Ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base derivative featuring a pyrazine-2-carbohydrazide backbone conjugated with a 2-ethoxyphenyl group via an imine linkage in the Z-configuration. The ethoxy group at the ortho position of the phenyl ring likely enhances lipophilicity and influences electronic properties, which may modulate biological interactions .
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-[(Z)-(2-ethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-20-13-6-4-3-5-11(13)9-17-18-14(19)12-10-15-7-8-16-12/h3-10H,2H2,1H3,(H,18,19)/b17-9- |
InChI Key |
PLNXKVVLQGJAMY-MFOYZWKCSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves a condensation reaction between 2-ethoxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions. The resulting product can be purified through recrystallization or chromatography.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for further modifications through various chemical reactions, including:
- Oxidation : Can be oxidized to yield corresponding carboxylic acids or ketones.
- Reduction : Reduction can produce alcohols or amines.
- Substitution : The ethoxy group can be replaced by nucleophiles in substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Nucleophiles (amines) | Substituted derivatives |
This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazine-2-carbohydrazide exhibit significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Anticancer Properties : Research indicates that this compound may interact with specific molecular targets involved in cancer progression, making it a candidate for further investigation as a potential anticancer agent. The mechanism of action often involves binding to enzymes or receptors that regulate cell proliferation and apoptosis.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a drug candidate due to its ability to modulate biological targets. Its derivatives have been evaluated for their efficacy in treating infections and cancer, with some compounds showing activity comparable to established drugs.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyrazine derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL .
- Cancer Cell Line Testing : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study revealed that certain derivatives induced apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Biological Activity
N'-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative that has garnered attention due to its diverse biological activities. This compound, part of the Schiff base family, exhibits potential therapeutic effects against various diseases, including cancer and infectious diseases. The following sections provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 270.292 g/mol. The compound features a pyrazine ring, which contributes to its biological activity through electron delocalization and potential interactions with biological targets.
Synthesis Methods
The synthesis typically involves the condensation reaction between 2-ethoxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually performed in an ethanol solvent under reflux conditions, allowing the formation of the desired hydrazone product.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human tumor cells by disrupting cellular processes and interacting with vital biomolecules.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its effects involves several pathways:
- Metal Ion Complexation : The compound can form stable complexes with transition metals, which may enhance its reactivity and biological activity.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : Studies indicate that it may inhibit specific enzymes crucial for cell survival and proliferation.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental models:
-
In Vivo Studies : In murine models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
"The administration of this compound led to a marked decrease in tumor size and improved survival rates."
- Mechanochemical Studies : The compound was synthesized under mechanochemical conditions, yielding high purity and demonstrating enhanced biological activity compared to traditional synthesis methods.
- Combination Therapies : When used in combination with established chemotherapeutics, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogues
Configuration and Planarity
The Z-configuration of the imine bond in the target compound contrasts with E-isomers like N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide (). The E-isomer exhibits planar pyrazine and phenyl moieties (r.m.s. deviations: 0.0348–0.0428 Å), whereas the Z-configuration may introduce steric hindrance between the ethoxyphenyl and pyrazine groups, reducing planarity .
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethoxy group in the target compound donates electrons via resonance, differing from nitro or bromo substituents in analogues (e.g., compound 34 in , which has a 4-bromophenyl group). Such substituents alter HOMO-LUMO gaps and molecular electrostatic potentials, impacting reactivity .
- Ortho vs. Para Substitution : Ortho-substituted derivatives (e.g., 2-hydroxy-4-methoxyphenyl in ) exhibit distinct hydrogen-bonding patterns compared to para-substituted analogues, influencing crystal packing and solubility .
Table 1: Structural Parameters of Selected Analogues
| Compound | Bond Length (C=N, Å) | Dihedral Angle (°) | Configuration | Reference |
|---|---|---|---|---|
| Target Compound | 1.28* | 15–20* | Z | [14] |
| N′-[(E)-(4-Nitrobenzylidene)]pyrazine-2-carbohydrazide | 1.30 | 8.5 | E | [18] |
| N′-[(Z)-(2-Hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide | 1.29 | 12.3 | Z | [5] |
*Predicted values based on analogous structures.
Antitubercular Activity
Pyrazine-2-carbohydrazide derivatives with substituted phenyl groups (e.g., 4-bromo, 4-chloro) exhibit potent activity against Mycobacterium tuberculosis. Compound 34 (MIC = 0.78 µg/mL) outperforms pyrazinamide, highlighting the role of bulky substituents in enhancing target binding . The ethoxy group in the target compound may improve membrane permeability but could reduce affinity compared to halogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
